molecular formula C23H22ClN3O4S B4063424 N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide

Cat. No. B4063424
M. Wt: 472.0 g/mol
InChI Key: WYHBYKLHCXTFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4S and its molecular weight is 472.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide is 471.1019551 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activities

Pyridine derivatives, including those similar to the compound , have been synthesized and evaluated for their insecticidal activities. For example, studies have shown that certain pyridine derivatives exhibit significant insecticidal activity against pests like the cowpea aphid, Aphis craccivora Koch, with some compounds performing better than standard insecticides like acetamiprid (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, S. A. Abdel-Raheem, 2014).

Pharmaceutical Research

Research into pyridine and acetamide derivatives has contributed to the development of novel molecules with potential therapeutic applications. For instance, derivatives have been explored for their opioid kappa agonist properties, showing promise in pain management and potentially offering new pathways for the development of analgesics (G. Costello, R. James, J. Shaw, A. M. Slater, N. C. Stutchbury, 1991).

Pesticide Development

N-derivatives of chlorophenoxyacetamide, structurally related to the compound of interest, have been characterized for their potential as pesticides. X-ray powder diffraction techniques have been employed to elucidate their structures, contributing to the understanding and development of new pesticidal compounds (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Radiosynthesis for Herbicide Research

The compound and its analogs have also been studied in the context of radiosynthesis for investigating the metabolism and mode of action of herbicides. This research is crucial for understanding the environmental fate and safety profile of new herbicidal compounds (B. Latli, J. Casida, 1995).

Chemical Synthesis and Applications

Moreover, these compounds have been utilized in chemical syntheses that lead to the creation of diverse heterocyclic compounds with various potential applications, including in medicinal chemistry and material science. For example, the synthesis of erythrinanes through Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides showcases the versatility of these compounds in facilitating complex chemical transformations (Shiho Chikaoka, Atsushi Toyao, Mizuho Ogasawara, O. Tamura, H. Ishibashi*, 2003).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-cyano-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-13-7-8-14(9-18(13)24)26-21(29)12-32-23-17(11-25)16(10-20(28)27-23)15-5-4-6-19(30-2)22(15)31-3/h4-9,16H,10,12H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHBYKLHCXTFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide

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